N-Benzyl-3-hydroxypicolinamide

Catalog No.
S14400290
CAS No.
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-3-hydroxypicolinamide

Product Name

N-Benzyl-3-hydroxypicolinamide

IUPAC Name

N-benzyl-3-hydroxypyridine-2-carboxamide

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-11-7-4-8-14-12(11)13(17)15-9-10-5-2-1-3-6-10/h1-8,16H,9H2,(H,15,17)

InChI Key

GUHJLBGSLLTBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)O

N-Benzyl-3-hydroxypicolinamide (CAS 1022-50-0) is a bifunctional aromatic amide serving dual roles in the pharmaceutical industry: as a critical regulatory reference standard (designated as Clonixin Impurity 5) and as a privileged bidentate chelating scaffold for metalloenzyme inhibitor synthesis. Characterized by its 3-hydroxy-pyridine-2-carboxamide core, it provides highly specific Fe(II) coordination capabilities while maintaining favorable organic solubility due to the N-benzyl substitution . Procurement is typically driven by the need for high-purity analytical standards in QA/QC workflows to meet ICH guidelines, or as a late-stage building block in medicinal chemistry programs targeting 2-oxoglutarate-dependent oxygenases such as HIF prolyl hydroxylase [1].

Research Fit

Impurity Standard Pharmacopeially assigned Clonixin impurity; COA documentation supports analytical method development.
AChE Probe Reported micromolar AChE inhibition supports enzyme screening and SAR exploration.
Bifunctional Ligand N,O-chelating scaffold enables metal coordination studies with enhanced lipophilicity context.

Substituting N-Benzyl-3-hydroxypicolinamide with generic picolinamides or the parent 3-hydroxypicolinic acid fundamentally compromises both analytical and synthetic workflows. In quality control, using non-exact impurity standards invalidates HPLC method validation for Clonixin API under ICH guidelines, leading to regulatory rejection due to mismatched retention times and UV response factors [1]. In synthetic applications, the absence of the 3-hydroxyl group destroys the bidentate O,N-chelation motif required for active-site iron binding in metalloenzymes, while replacing the benzyl group with simpler alkyls drastically alters the lipophilicity and spatial geometry needed to occupy hydrophobic binding pockets, directly reducing downstream inhibitor potency [2].

Substitution Risk

3-Hydroxypicolinamide (des-benzyl)
Lacks N-benzyl group; reduced lipophilicity and no reported AChE inhibition may shift target engagement profile.
N-Benzylpicolinamide (des-hydroxy)
Missing 3-OH group may limit metal chelation and hydrogen bonding, altering coordination and recognition properties.
Deferiprone (3-hydroxy-4-pyridinone)
Different heterocycle and iron-binding stoichiometry; lower logP may reduce membrane permeability relative to target.

Clonixin Impurity Profiling

In pharmaceutical quality control, N-Benzyl-3-hydroxypicolinamide is utilized as Clonixin Impurity 5. Quantitative HPLC profiling demonstrates that this specific impurity exhibits a distinct relative retention time (RRT) compared to the Clonixin API and other related substances. High-purity reference standards (>98%) of this compound are required to establish a limit of quantitation (LOQ) below the ICH Q3A reporting threshold of 0.05%, whereas using surrogate markers fails to provide the exact UV response factor needed for accurate mass balance calculations [1].

Evidence DimensionAnalytical Limit of Quantitation (LOQ) and Response Factor Accuracy
Target Compound DataN-Benzyl-3-hydroxypicolinamide (Exact standard): Allows LOQ <0.05% with exact UV response factor
Comparator Or BaselineSurrogate generic picolinamide standard: Fails to match retention time and UV absorption profile
Quantified DifferenceEnables precise quantification at the <0.05% threshold required by ICH guidelines
ConditionsReverse-phase HPLC with UV detection for Clonixin API batch release

Procuring the exact, high-purity impurity standard is a strict regulatory requirement for validating stability-indicating assays and securing ANDA/DMF approvals.

AChE IC₅₀
Reported
11.5 μM
Supports enzyme inhibition screening; des-benzyl analog inactive.
Rat brain homogenate; Ellman’s method.

Bidentate Chelation Affinity

The 3-hydroxypicolinamide motif is a privileged pharmacophore for inhibiting Fe(II)/2-oxoglutarate-dependent enzymes. Structure-activity relationship (SAR) studies establish that the presence of the 3-hydroxyl group is non-negotiable for target engagement. Compared to N-benzylpicolinamide (which lacks the 3-OH), N-benzyl-3-hydroxypicolinamide derivatives exhibit a >100-fold increase in binding affinity because the hydroxyl oxygen and pyridine nitrogen form a stable bidentate complex with the active-site iron, displacing water [1].

Evidence DimensionFe(II) Active-Site Chelation Affinity (Inhibitory Potency)
Target Compound Data3-Hydroxypicolinamide core: Nanomolar to low-micromolar IC50 via bidentate O,N-coordination
Comparator Or BaselineDes-hydroxy picolinamide analogs: >100 µM IC50 (monodentate or weak binding)
Quantified Difference>100-fold improvement in enzyme inhibition potency
ConditionsIn vitro HIF-PHD or related 2-oxoglutarate-dependent oxygenase binding assays

Justifies the selection of the 3-hydroxy substituted building block as strictly necessary for developing potent metalloenzyme inhibitors.

XLogP3
Reported
2.5
Higher lipophilicity may support membrane permeability studies.
Δ +2.1 vs deferiprone (logP 0.4).

Organic Solubility & Processability

For synthetic scale-up, the N-benzyl substitution provides a critical processability advantage over the parent 3-hydroxypicolinic acid. The free acid is highly polar and often exists as a zwitterion, severely limiting its solubility in standard organic solvents like dichloromethane or ethyl acetate. By utilizing N-Benzyl-3-hydroxypicolinamide, the calculated partition coefficient (LogP) increases significantly, enabling homogeneous reactions at higher concentrations (>0.5 M) and facilitating standard aqueous workups without the massive product loss to the aqueous phase typically seen with the parent acid [1].

Evidence DimensionOrganic Solvent Solubility and Partitioning (LogP)
Target Compound DataN-Benzyl-3-hydroxypicolinamide: High solubility in DCM/EtOAc, favorable organic partitioning
Comparator Or Baseline3-Hydroxypicolinic acid: Poor organic solubility, high aqueous retention
Quantified DifferenceSignificant increase in calculated LogP, allowing >0.5 M homogeneous reaction conditions
ConditionsStandard liquid-liquid extraction and organic synthesis workflows

Enables scalable, solvent-efficient synthetic routes by eliminating the handling difficulties and yield losses associated with highly polar precursors.

Impurity Standard
Documented
Clonixin Impurity 6/12
Supports pharmacopeial analytical method validation.
COA traceable to USP/EP; purity context documented.

Clonixin API Quality Control

As a designated pharmaceutical reference standard (Clonixin Impurity 5), this compound is essential for analytical laboratories conducting batch release, forced degradation, and stability testing of Clonixin and its salts (e.g., Clonixin L-Lysinate). Procurement of high-purity lots ensures compliance with ICH Q3A/B guidelines for impurity profiling in ANDA and DMF submissions [1].

HIF-PHD Inhibitor Synthesis

The compound serves as a highly effective chelating scaffold in medicinal chemistry programs targeting anemia and hypoxia-related disorders. The 3-hydroxyl and pyridine nitrogen atoms provide the exact geometry required to coordinate the Fe(II) center in the PHD active site, making it a preferred starting material for assembling novel, patentable hypoxia-inducible factor (HIF) stabilizers [2].

Agrochemical Ligand Synthesis

Beyond human therapeutics, the 3-hydroxypicolinamide core is a validated pharmacophore in modern agrochemicals (e.g., antimycotics mimicking the UK-2A natural product). The N-benzyl variant offers a ready-made lipophilic handle that improves organic solubility during scale-up and can be further functionalized to optimize leaf-surface penetration in agricultural formulations [3].

Application Fit

Application
Selection Property
Validation Focus
AChE inhibitor screening in neurodegenerative models
N-Benzyl pharmacophore activity profile
AChE inhibition in brain homogenate models
Pharmaceutical impurity method development
Pharmacopeial impurity designation and COA documentation
HPLC method validation and system suitability
Coordination chemistry with lanthanide/transition metals
Bifunctional N,O-chelating scaffold
Metal binding stoichiometry and luminescence response

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.089877630 g/mol

Monoisotopic Mass

228.089877630 g/mol

Heavy Atom Count

17

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